Cas no 58852-38-3 ((R)-BETA-PHENYLALANINOL HCL)

(R)-Beta-Phenylalaninol HCl is a chiral amino alcohol derivative widely used in asymmetric synthesis and pharmaceutical applications. Its hydrochloride salt form enhances stability and solubility, making it suitable for precise chemical reactions. The compound serves as a key intermediate in the synthesis of enantiomerically pure drugs, particularly beta-adrenergic blockers and other bioactive molecules. Its high optical purity ensures consistent performance in stereoselective transformations. The product is characterized by reliable batch-to-batch reproducibility, meeting stringent quality standards for research and industrial use. Proper handling and storage under controlled conditions are recommended to maintain its integrity.
(R)-BETA-PHENYLALANINOL HCL structure
(R)-BETA-PHENYLALANINOL HCL structure
Product Name:(R)-BETA-PHENYLALANINOL HCL
CAS No:58852-38-3
MF:C9H14ClNO
MW:187.666561603546
CID:949103
PubChem ID:69017766
Update Time:2025-11-01

(R)-BETA-PHENYLALANINOL HCL Chemical and Physical Properties

Names and Identifiers

    • (R)-BETA-PHENYLALANINOL HCL
    • (R)-3-PHENYL-BETA-ALANINOL HCL
    • (R)-β-PHENYLALANINOL HCL
    • (-)-(2R)-2-phenylglycine
    • (2R)-1-hydroxy-3-phenyl-prop-2-yl-ammonium chloride
    • (R)-(-)-2-Phenylglycine
    • (R)-2-Amino-2-phenylacetic acid
    • (R)-2-amino-3-phenylpropanol hydrochloride
    • (R)-Phenylglycine
    • D-2-Phenylglycine
    • D-PHENYLGLYCINE
    • D-Phe-ol hydrochloride
    • H-D-PHG-OH
    • XRTJOZQBTFJAMF-FVGYRXGTSA-N
    • SCHEMBL4365661
    • (2S)-2-amino-3-phenylpropan-1-ol hydrochloride
    • MFCD00269729
    • (2S)-2-Amino-3-phenyl-propan-1-ol hydrochloride
    • (S)-(-)-2-amino-3-phenyl-1-propanol hydrochloride salt
    • 58852-38-3
    • (S)-2-amino-3-phenylpropan-1-ol hydrochloride
    • (2S )-2-Amino-3-phenyl-propan-1-ol hydrochloride
    • (S)-2-amino-3-phenyl-1-propanol hydrochloride
    • (S)-2-amino-3-phenylpropan-1-olhydrochloride
    • (S)-2-Amino-3-phenyl-propan-1-ol hydrochloride
    • Inchi: 1S/C9H13NO.ClH/c10-9(7-11)6-8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H/t9-;/m0./s1
    • InChI Key: XRTJOZQBTFJAMF-FVGYRXGTSA-N
    • SMILES: Cl.OC[C@H](CC1C=CC=CC=1)N

Computed Properties

  • Exact Mass: 187.07600
  • Monoisotopic Mass: 187.0763918g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 99.7
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • PSA: 46.25000
  • LogP: 2.57110

(R)-BETA-PHENYLALANINOL HCL Pricemore >>

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